K-756

概要

説明

K-756は、ポリADPリボースポリメラーゼ(PARP)ファミリーのメンバーであるタンキラーゼ(TNKS)の選択的阻害剤です。 TNKS1とTNKS2のADPリボシル化活性をそれぞれ31 nMおよび36 nMのIC50値で特異的に阻害します 。 この化合物は、さまざまな癌に関連するWnt/β-カテニン経路を阻害する上で大きな可能性を示しています .

準備方法

K-756の合成は、市販の出発物質から始まる複数のステップを含みます。合成経路は通常、縮合、環化、官能基の修飾などの反応シリーズを通じて、重要な中間体の形成を含みます。 反応条件には、通常、有機溶媒、触媒、制御された温度の使用が含まれ、目的の生成物を高純度で得ることができます 。工業生産方法では、これらの実験室手順をスケールアップし、一貫性と効率を確保する必要があります。

化学反応の分析

K-756は、次のものを含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成します。

還元: 還元反応は、this compoundに存在する官能基を変更できます。

置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

化学: タンキラーゼの阻害とそのWnt/β-カテニン経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるタンキラーゼの役割とその疾患への影響を理解するのに役立ちます。

医学: 結腸直腸癌など、Wnt/β-カテニンシグナル伝達に異常のある癌で特に、抗癌剤として潜在的な可能性を示しています.

科学的研究の応用

Scientific Research Applications

1. Colorectal Cancer Treatment

K-756 has shown promise in preclinical studies involving APC-mutant colorectal cancer cell lines. It effectively inhibited cell growth in COLO 320DM and SW403 cells by suppressing the Wnt/β-catenin pathway . Furthermore, in vivo studies demonstrated that oral administration of this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for colorectal cancer .

2. Synergistic Effects with Other Therapies

Research indicates that this compound may enhance the efficacy of other cancer treatments. For example, when combined with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, this compound exhibited a synergistic effect on non-small cell lung cancer cells . This suggests that this compound could be integrated into combination therapy regimens to improve patient outcomes.

3. Immunotherapy Enhancement

Recent studies have explored this compound's role in enhancing immunotherapy. The Wnt/β-catenin pathway is known to suppress immune responses by inhibiting dendritic cell activation and reducing T cell infiltration in tumors. By inhibiting this pathway, this compound may improve the effectiveness of immune checkpoint inhibitors (ICIs), potentially leading to better responses in patients undergoing immunotherapy .

Table 1: Inhibitory Activity of this compound on Tankyrase Enzymes

| Enzyme | IC50 (µM) |

|---|---|

| TNKS1 | 0.031 |

| TNKS2 | 0.010 |

Source: MedChemExpress

Table 2: Efficacy of this compound in Preclinical Models

| Study Type | Model Type | Result |

|---|---|---|

| In vitro | COLO 320DM cells | Significant growth inhibition |

| In vivo | Xenograft mice | Tumor growth inhibition observed |

| Combination therapy | Non-small cell lung cancer | Synergistic effect with gefitinib |

Case Studies

Case Study 1: Colorectal Cancer Xenograft Model

In a study involving APC-mutant colorectal cancer xenografts, mice treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through modulation of the Wnt/β-catenin pathway .

Case Study 2: Combination Therapy with Immunotherapy

Another investigation assessed the impact of this compound on melanoma models treated with anti-PD-L1 antibodies. Results indicated that this compound enhanced T cell infiltration and improved tumor response rates, suggesting its potential role as an adjunct to immunotherapy .

作用機序

K-756は、タンキラーゼ(TNKS)の誘導ポケットに結合して酵素活性を阻害することにより、その効果を発揮します。この阻害は、Wnt/β-カテニン経路の主要な構成要素であるAxinのポリADPリボシル化を防ぎます。 その結果、Axinが安定化され、β-カテニンの分解とWnt/β-カテニンシグナル伝達の抑制につながります 。 この経路は、細胞増殖、幹細胞の更新、組織の発生に不可欠であるため、this compoundは癌研究において貴重な化合物です .

類似の化合物との比較

This compoundは、タンキラーゼ阻害剤として、その高い選択性と効力で独自です。類似の化合物には、次のものがあります。

JW 55: 別のタンキラーゼ阻害剤ですが、選択性と効力プロファイルが異なります。

XAV939: タンキラーゼを阻害しますが、化学構造と作用機序が異なります。

IWR-1: Wnt/β-カテニン経路を標的とするが、異なる分子メカニズムによる。this compoundは、TNKSの誘導ポケットへの特異的な結合と、Wnt/β-カテニン経路に対する強力な阻害効果により際立っています.

類似化合物との比較

K-756 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

JW 55: Another tankyrase inhibitor but with different selectivity and potency profiles.

XAV939: Inhibits tankyrase but has a different chemical structure and mechanism of action.

IWR-1: Targets the Wnt/β-catenin pathway but through a different molecular mechanism. This compound stands out due to its specific binding to the induced pocket of TNKS and its strong inhibitory effects on the Wnt/β-catenin pathway.

生物活性

K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.

This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.

Key Findings

- Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .

- Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .

- In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .

Data Table: Biological Activity of this compound

| Study Type | Cell Line | Treatment | Outcome |

|---|---|---|---|

| In Vitro | COLO 320DM | This compound | Inhibition of cell growth |

| In Vitro | SW403 | This compound | Inhibition of cell growth |

| In Vitro | Non-small cell lung | This compound + Gefitinib | Strong synergistic effect |

| In Vivo | Colon cancer xenograft | Oral this compound | Tumor growth inhibition |

Case Study 1: Colorectal Cancer

A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .

Case Study 2: Lung Cancer Combination Therapy

In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .

特性

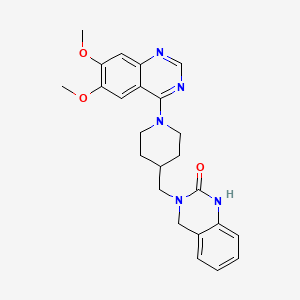

IUPAC Name |

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXCGEJJQFHPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121877 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130017-40-2 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130017-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。